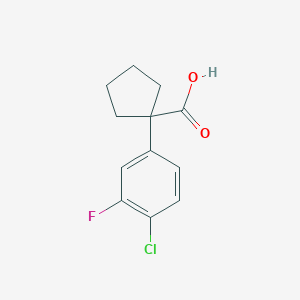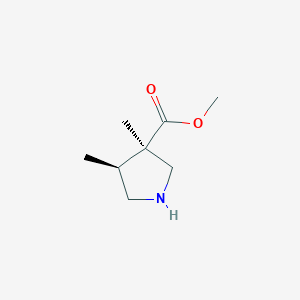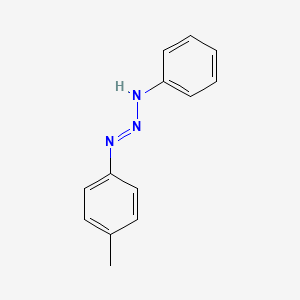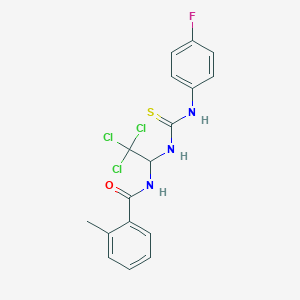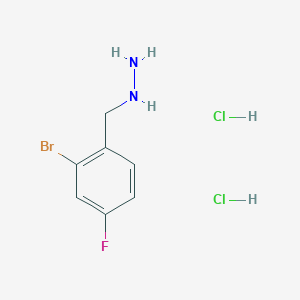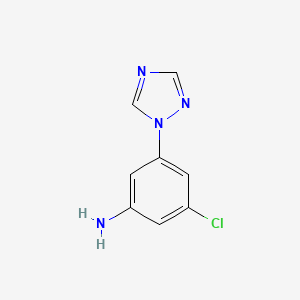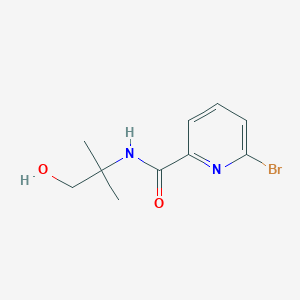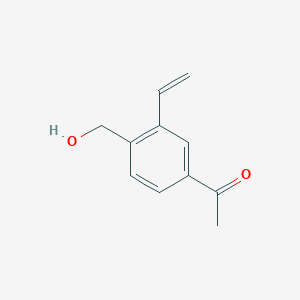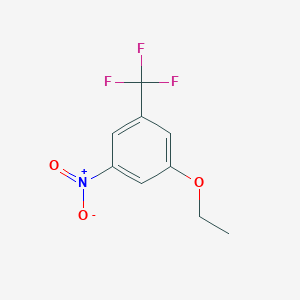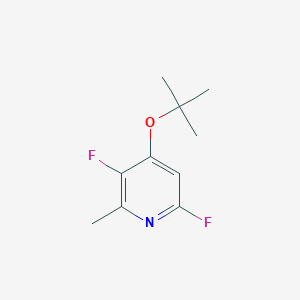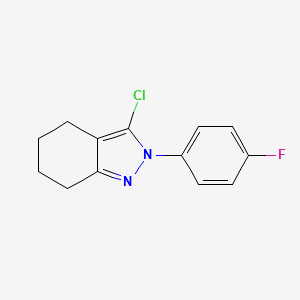
3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and fluorine atoms in the structure of this compound may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorophenylhydrazine with 3-chlorocyclohexanone under acidic conditions to form the desired indazole derivative. The reaction typically requires refluxing the reactants in a suitable solvent, such as ethanol, for several hours. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity.
Chemical Reactions Analysis
3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium and copper.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of chlorine and fluorine atoms in the structure may enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole can be compared with other similar compounds, such as:
3-chloro-2-methylphenyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chlorine and fluorine atoms and has been studied for its antibacterial activity.
3-chloro-4-fluorophenylboronic acid: This compound is used in coupling reactions and has similar structural features.
The uniqueness of this compound lies in its indazole core structure, which imparts distinct chemical and biological properties compared to other compounds with similar substituents.
Properties
Molecular Formula |
C13H12ClFN2 |
|---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H12ClFN2/c14-13-11-3-1-2-4-12(11)16-17(13)10-7-5-9(15)6-8-10/h5-8H,1-4H2 |
InChI Key |
CVEILZOHJVKVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


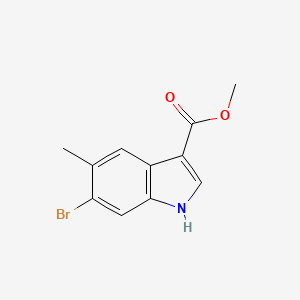
![4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid](/img/structure/B11718663.png)
![7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B11718665.png)
